2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid
Overview
Description
“2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]” is a heterocyclic compound with the empirical formula C12H15NO . It has a molecular weight of 189.25 . The compound is provided by Sigma-Aldrich as part of a collection of unique chemicals .
Molecular Structure Analysis
The compound has the SMILES string C1CC2(CCO1)CNc3ccccc23 . The InChI code is 1S/C12H15NO/c1-2-4-11-10(3-1)12(9-13-11)5-7-14-8-6-12/h1-4,13H,5-9H2 .Scientific Research Applications
Hydrolytic Degradation and Recyclization Fused and spiro compounds, including derivatives similar to 2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid, undergo hydrolytic degradation when heated in an acidic environment, resulting in functionally substituted carboxylic acids. Furthermore, a derivative of 1,2-dihydrospiro[indole-3,4′-pyran] yielded a mixture of products from retro-Michael decomposition and recyclization under similar conditions (Andin, 2018).
Photochemical Properties
Reverse Photochromism A derivative of 1,3,3-trimethylspiro[indoline-2,2′-benzopyran], namely 1,3,3-trimethylspiro[indoline-2,2′-benzopyran]-8′-carboxylic acid, exhibited "reverse photochromism" in polar solvents. This compound displayed a deep color in polar solvent, which was bleached upon irradiation with visible or ultraviolet light. The color reappeared thermally once the irradiation ceased (Shimizu, Kokado, & Inoue, 1969).
Biological Relevance and Green Chemistry
Green Synthesis and Crystallographic Studies Spiro[indolin-2-one-3,4'-pyrano[2,3-c]pyrazoles], relevant to the structural class of 2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid, were synthesized via a green route. The study also involved single-crystal X-ray structural investigations to understand the molecular and crystallographic behaviors, indicating potential biological interests (Sharma, Brahmachari, Kant, & Gupta, 2016).
Sonochemistry in Organocatalytic Reactions Sonochemistry has been utilized in organocatalytic domino reactions involving compounds structurally related to 2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid. This method enabled a sustainable synthesis of a variety of medicinally relevant compounds, highlighting the green chemistry aspect of such reactions (Borah, Bora, Ramesh, & Chowhan, 2022).
Safety And Hazards
properties
IUPAC Name |
spiro[1,2-dihydroindole-3,4'-oxane]-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12(16)9-1-2-11-10(7-9)13(8-14-11)3-5-17-6-4-13/h1-2,7,14H,3-6,8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNBNDRSNFMSKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC3=C2C=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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